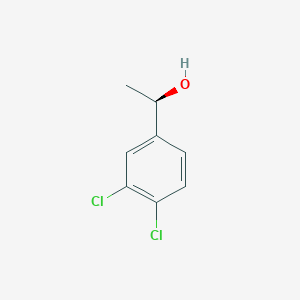

(1R)-1-(3,4-dichlorophenyl)ethan-1-ol

Descripción

(1R)-1-(3,4-Dichlorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 3,4-dichlorophenyl substituent. It serves as a critical intermediate in pharmaceutical synthesis, notably for antidepressants like sertraline . The compound’s enantiomeric purity is pivotal for its efficacy, often achieved via asymmetric reduction of prochiral ketones using biocatalysts such as marine-derived fungi . Its commercial availability (e.g., 50 mg for €477) underscores its industrial relevance .

Propiedades

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTGSONNNMGQNQ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3,4-dichlorophenyl)acetone, using a chiral reducing agent to ensure the correct stereochemistry. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures, as well as purification steps like recrystallization or chromatography to isolate the desired enantiomer .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, borane complexes.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: (3,4-dichlorophenyl)acetone.

Reduction: (1R)-1-(3,4-dichlorophenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry: (1R)-1-(3,4-dichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis .

Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds .

Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of drugs that target specific enzymes or receptors. Its chiral nature is crucial for the development of enantioselective drugs .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, fragrances, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it effective in enantioselective processes .

Comparación Con Compuestos Similares

Comparative Data Table

Key Findings

- Substituent Effects : Chlorine atoms increase molecular weight and lipophilicity, favoring membrane permeability but reducing solubility. Fluorine enhances electronegativity without significant steric effects .

- Stereochemical Purity : Asymmetric biocatalysis (e.g., marine fungi) achieves higher enantioselectivity (>99% ee in some cases) compared to traditional chiral HPLC (87–90%) .

- Pharmacological Relevance : The 3,4-dichlorophenyl group is versatile, appearing in antidepressants (sertraline), antiparasitics, and orexin agonists, with activity modulated by additional functional groups .

Actividad Biológica

(1R)-1-(3,4-dichlorophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a dichlorophenyl group attached to an ethan-1-ol backbone. Its molecular formula is , and it is recognized for its potential biological activities due to its structural features. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chiral center, which can lead to different biological activities depending on its stereochemistry. The presence of chlorine atoms in the phenyl ring significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research suggests that compounds with similar structures exhibit notable antimicrobial properties. For instance, this compound has been implicated in antimicrobial studies where it demonstrated activity against various bacterial strains. Preliminary data indicate that the dichlorophenyl moiety enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

Interaction with Biological Targets

Studies have shown that this compound interacts with several biological targets, which may include:

- Monoamine Transporters : Analogous compounds have been shown to inhibit dopamine transporters (DAT) effectively. For example, related dichlorophenyl analogues exhibited IC50 values in the nanomolar range for DAT inhibition .

- Kinase Inhibition : The compound may also interact with various kinases. For instance, research on structurally similar compounds revealed significant inhibitory effects on IGF1R and other receptor tyrosine kinases .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Enantioselectivity in Biological Activity

The enantiomeric forms of this compound exhibit different biological activities. For example, while the (1R) form shows significant inhibition of DAT, its enantiomer may not exhibit the same potency or may interact with different biological pathways . This highlights the importance of stereochemistry in pharmacological applications.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity | DAT Inhibition IC50 (nM) | Kinase Inhibition |

|---|---|---|---|

| This compound | Moderate | 5.7 | Yes |

| (1S)-1-(3,4-dichlorophenyl)ethan-1-ol | Low | >100 | No |

| 3-(3,4-dichlorophenyl)-2,3-unsaturated | High | 4.5 | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.